Product packaging for (4'-Methoxy-biphenyl-2-yl)-acetic acid(Cat. No.:CAS No. 108478-21-3)

(4'-Methoxy-biphenyl-2-yl)-acetic acid

Cat. No.: B023030
CAS No.: 108478-21-3
M. Wt: 242.27 g/mol
InChI Key: QYTGRAKPKIWJGN-UHFFFAOYSA-N
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Description

(4'-Methoxy-biphenyl-2-yl)-acetic acid (CAS 108478-21-3) is a high-purity organic compound with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol. This biphenyl acetic acid derivative is characterized by a methoxy substituent on the 4'-position of its structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is particularly useful in the development and exploration of novel pharmacologically active molecules. The compound is supplied with comprehensive analytical data to ensure quality and consistency for your research applications. HANDLING & SAFETY: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers are advised to wear appropriate personal protective equipment (PPE) and refer to the full Safety Data Sheet (SDS) before use. INTENDED USE: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B023030 (4'-Methoxy-biphenyl-2-yl)-acetic acid CAS No. 108478-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTGRAKPKIWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362712
Record name 2-Biphenyl-(4'-methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108478-21-3
Record name 2-Biphenyl-(4'-methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Positioning Within Modern Organic Synthesis

The biphenyl (B1667301) framework is a ubiquitous structural motif found in a vast array of medicinally active compounds, natural products, and materials. ajgreenchem.com Consequently, synthetic methodologies for the construction of functionalized biphenyls are of paramount importance in organic chemistry. rsc.org (4'-Methoxy-biphenyl-2-yl)-acetic acid is strategically positioned as a valuable intermediate in this context, primarily due to the presence of multiple functional groups that can be selectively manipulated.

The synthesis of biphenyl derivatives often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. ajgreenchem.comrsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. The synthesis of this compound and its analogues often employs such modern catalytic systems to construct the core biphenyl structure. The presence of the acetic acid group provides a handle for further synthetic transformations, including amidation, esterification, and reduction, allowing for the introduction of diverse functionalities. asianpubs.org

The methoxy (B1213986) group on one of the phenyl rings influences the electronic properties of the molecule and can direct further electrophilic aromatic substitution reactions. This strategic placement of functional groups makes this compound a key precursor for the synthesis of more complex molecular architectures.

Table 1: Key Synthetic Reactions for Biphenyl Acetic Acid Derivatives
Reaction TypeDescriptionKey Reagents/Catalysts
Suzuki-Miyaura CouplingFormation of the biphenyl C-C bondPalladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl halide, arylboronic acid
Amide CouplingFunctionalization of the acetic acid moietyCoupling agents (e.g., DCC, EDC), amines
EsterificationConversion of the carboxylic acid to an esterAlcohol, acid catalyst (e.g., H₂SO₄)

Significance in Advanced Molecular Design and Chemical Transformations

The true significance of (4'-Methoxy-biphenyl-2-yl)-acetic acid lies in its application as a scaffold for the design and synthesis of molecules with specific functions. The rigid yet conformationally flexible biphenyl (B1667301) core allows for the precise spatial arrangement of substituents, which is crucial for interactions with biological targets or for the construction of materials with desired properties.

A key aspect of its utility is in facilitating intramolecular reactions to create novel polycyclic and spirocyclic systems. For instance, derivatives of this compound, specifically 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones, have been shown to undergo an iodine monochloride-induced intramolecular electrophilic cyclization. This reaction proceeds via an ipso-iodocyclization to selectively form novel spiroconjugated molecules, such as 4'H-spiro(cyclohexa asianpubs.orgthsci.comdiene-1,1'-naphthalene)-4,4'-diones. royalsocietypublishing.org This transformation highlights the potential of this scaffold in generating complex three-dimensional structures from relatively simple linear precursors.

The acetic acid side chain can also be utilized as a tether to bring reactive functionalities into proximity, enabling a range of intramolecular transformations. This strategic design element is a powerful tool in the synthesis of complex natural products and medicinally relevant heterocyclic compounds.

Table 2: Spectroscopic Data for a Representative Biphenyl Acetic Acid Derivative
Spectroscopic TechniqueKey Features
¹H NMRAromatic protons in the biphenyl region, singlet for the methylene (B1212753) protons of the acetic acid, singlet for the methoxy (B1213986) protons.
¹³C NMRSignals corresponding to the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.

Current Research Trajectories and Future Directions in Synthetic and Applied Chemistry

Classical Retrosynthetic Disconnections and Practical Synthetic Routes

The synthesis of this compound can be approached by disconnecting the molecule at two key locations: the bond connecting the two phenyl rings or the bond connecting the acetic acid side chain to the biphenyl core. These disconnections give rise to several practical synthetic pathways.

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl Core Construction

The formation of the unsymmetrical biphenyl scaffold is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a premier strategy, typically involving the reaction of an arylboronic acid with an aryl halide. libretexts.org For the target molecule, two primary Suzuki disconnections are logical:

Route A: Coupling of (2-carboxymethyl)phenylboronic acid or its ester equivalent with 4-bromoanisole (B123540) or 4-iodoanisole.

Route B: Coupling of 4-methoxyphenylboronic acid with a 2-halophenylacetic acid derivative (e.g., methyl 2-bromophenylacetate). chemicalbook.com

The reaction is catalyzed by a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) and a suitable solvent system like toluene, dioxane, or a mixture of ethanol (B145695) and water. beilstein-journals.orggoogle.com The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity and stability. libretexts.org

The Negishi coupling , which pairs an organozinc reagent with an aryl halide, is another effective method, particularly for forming C(sp²)–C(sp³) bonds. nih.govrsc.org This could be applied by coupling a (2-halophenyl)zinc reagent with a 4-methoxyphenyl (B3050149) halide or, more innovatively, by coupling a 4-methoxyphenylzinc halide with a halo-substituted α-aryl acetate. beilstein-journals.org

The Stille coupling , utilizing organotin reagents, also provides a pathway to the biphenyl core, though its utility is often diminished by the high toxicity of the tin compounds. libretexts.org Historically, the Ullmann reaction, a copper-catalyzed coupling of aryl halides, was a foundational method but has been largely superseded by the more versatile palladium-catalyzed reactions for such unsymmetrical biphenyls.

Coupling ReactionTypical Aryl-X PartnerTypical Aryl-M PartnerCatalyst/Ligand SystemKey AdvantagesKey Disadvantages
Suzuki-MiyauraAryl-Br, Aryl-I, Aryl-OTfAryl-B(OH)₂ or Aryl-B(OR)₂Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine LigandsMild conditions, high functional group tolerance, commercially available reagents, low toxicity of boronic acids. libretexts.orgCan be sensitive to base-labile functional groups.
NegishiAryl-Br, Aryl-IAryl-ZnClPd(dba)₂, Pd(PPh₃)₄ / X-PhosExcellent for C(sp²)-C(sp³) bond formation, often high yielding. nih.govbeilstein-journals.orgOrganozinc reagents are moisture-sensitive and often prepared in situ. nih.gov
StilleAryl-I, Aryl-OTfAryl-Sn(Alkyl)₃Pd(PPh₃)₄Tolerant of a wide range of functional groups.High toxicity of organotin reagents and byproducts, purification challenges. libretexts.org
UllmannAryl-I, Aryl-Br(Symmetrical Coupling)Copper powder/bronzeClassic method, useful for symmetrical biphenyls.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, limited to specific substrates.

Alternative Carbon-Carbon Bond Formation Methodologies for the Acetic Acid Moiety

Instead of incorporating the acetic acid side chain into one of the coupling partners, it can be introduced onto a pre-formed 4'-methoxy-biphenyl core. This approach requires a "handle" on the 2-position of the biphenyl.

From a 2-Methyl Group: A 2-methyl-4'-methoxybiphenyl precursor can be converted to the target acid. One route involves radical bromination of the methyl group using N-Bromosuccinimide (NBS) to form a benzyl (B1604629) bromide, followed by cyanation with sodium cyanide. Subsequent hydrolysis of the resulting nitrile yields the desired acetic acid.

From a 2-Formyl Group: A 2-formyl-4'-methoxybiphenyl, which can be synthesized via methods like the Stille coupling, serves as a versatile intermediate. orgsyn.org The aldehyde can be converted to the acetic acid through several pathways, including:

Oxidation to the corresponding carboxylic acid, followed by a one-carbon homologation sequence (e.g., Arndt-Eistert synthesis).

Wittig reaction with a phosphonium (B103445) ylide (e.g., (methoxycarbonyl)methylidene)triphenylphosphorane) to form an acrylate (B77674) ester, which is then reduced and hydrolyzed.

Direct Carboxylation: Directed ortho-metalation of 4-methoxybiphenyl (B1664174) using a strong base like n-butyllithium can generate a lithiated species at the 2-position. This nucleophilic intermediate can then be quenched with carbon dioxide (CO₂) gas, followed by an acidic workup, to introduce a carboxylic acid group. While this yields the corresponding carboxylic acid, it can be subsequently homologated to the acetic acid.

Palladium-Catalyzed Carbonylation: A (4'-methoxy-biphenyl-2-yl)methanol precursor can be subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol to form the corresponding ester, which is then hydrolyzed. This method offers a direct way to introduce the carboxyl functional group. mdpi.com

MethodologyPrecursor Functional GroupKey ReagentsBrief Description
Cyanation and Hydrolysis-CH₂Br1. NaCN 2. H₃O⁺ / NaOHNucleophilic substitution with cyanide followed by acidic or basic hydrolysis of the nitrile.
Willgerodt-Kindler Reaction-C(O)CH₃ (Acetyl)Sulfur, MorpholineConversion of an aryl methyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Arndt-Eistert Homologation-COOH1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂OA sequence to convert a carboxylic acid to its next higher homolog.
Palladium-Catalyzed Carbonylation-CH₂OHPd(OAc)₂, DPPF, CO gas, MethanolConverts a benzylic alcohol directly to the methyl ester of the acetic acid. mdpi.com

Modern and Sustainable Synthetic Protocols

Green Chemistry Principles Applied to Synthesis

Modern synthetic chemistry emphasizes sustainability, aiming to reduce environmental impact without compromising efficiency. These principles can be applied to the synthesis of this compound.

Solvent Choice: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives is a key goal. For Suzuki couplings, using ethanol/water mixtures is a viable and more environmentally benign option. google.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. encyclopedia.pubnih.govnih.gov

Catalyst Systems: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. Using heterogeneous catalysts, such as palladium supported on silica (B1680970) or polymers, simplifies purification, as the catalyst can be filtered off and potentially recycled. google.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. While multi-component reactions are a prime example of high atom economy, their application to this specific target is less direct but inspires the goal of minimizing protecting groups and unnecessary derivatization steps. mdpi.commdpi.com

Synthetic StepConventional ApproachGreen AlternativeSustainability Advantage
Suzuki CouplingAnhydrous organic solvents (Toluene, Dioxane)Aqueous solvent systems (Ethanol/Water) google.comReduced toxicity, improved safety, lower environmental impact.
HeatingConventional reflux (hours)Microwave irradiation (minutes) nih.govDrastically reduced reaction time and energy consumption.
CatalystHomogeneous Pd catalyst (e.g., Pd(PPh₃)₄)Heterogeneous catalyst (e.g., Pd on silica) researchgate.netFacilitates catalyst removal and recycling, reducing metal waste.
BrominationCarcinogenic solvents (e.g., CCl₄)Greener solvents (e.g., Cyclohexane) Avoids the use of highly toxic and ozone-depleting substances.

Catalytic Approaches and Stereoselective Synthesis Considerations

The structure of this compound, with a substituent at the 2-position, creates the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If the steric bulk of the substituents is sufficient, rotation around the C-C bond connecting the two phenyl rings can be restricted, leading to the existence of stable, non-superimposable enantiomers.

The synthesis of a single enantiomer of such an axially chiral biphenyl can be achieved through asymmetric catalysis, most notably via an asymmetric Suzuki-Miyaura coupling . beilstein-journals.org This approach utilizes a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand influences the transition state of the carbon-carbon bond formation, favoring the production of one atropisomer over the other. acs.org Chiral-bridged biphenyl monophosphine ligands have shown significant promise in controlling both reactivity and enantioselectivity in the synthesis of sterically hindered biaryls. beilstein-journals.org While no specific stereoselective synthesis for this compound has been reported, the principles established for other 2-substituted biphenyls are directly applicable.

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Production

For the large-scale production of fine chemicals and pharmaceutical intermediates, flow chemistry offers significant advantages over traditional batch processing. nih.govalmacgroup.com This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters.

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, enabling superior heat transfer. This allows for the safe use of highly exothermic reactions or unstable intermediates that would be hazardous on a large scale in a batch reactor. beilstein-journals.org

Reproducibility and Scalability: Continuous manufacturing leads to highly consistent product quality. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. almacgroup.com

Telescoped Synthesis: Multiple synthetic steps can be linked together in a continuous sequence without isolating intermediates. For example, an organozinc reagent for a Negishi coupling could be generated in one reactor and fed directly into a second reactor to couple with the aryl halide. nih.govbeilstein-journals.org A subsequent module could perform a reaction to install or modify the acetic acid side chain, streamlining the entire process. nih.gov The Heck reaction, another palladium-catalyzed C-C bond formation, has also been successfully implemented in continuous flow systems, sometimes using supercritical carbon dioxide as a green solvent. researchgate.net

The synthesis of this compound is well-suited to this approach, where a Suzuki or Negishi coupling module could be connected to a subsequent workup or transformation module for scalable, efficient, and safe production.

Design and Synthesis of Precursors and Structurally Related Analogues

The synthesis of this compound is predicated on the availability of key precursors that form the two aromatic rings of the biphenyl system. The primary disconnection for this target molecule is at the bond connecting the two phenyl rings, suggesting a cross-coupling strategy as a convergent and efficient approach.

Synthesis of Key Precursors

The principal precursors required for the assembly of the this compound scaffold are derivatives of phenylacetic acid and 4-methoxyphenylboronic acid.

Phenylacetic Acid Precursors: A common precursor is a 2-halophenylacetic acid, such as 2-chlorophenylacetic acid or 2-bromophenylacetic acid. These compounds provide a reactive handle at the 2-position for the subsequent cross-coupling reaction. The synthesis of 2-chlorophenylacetic acid can be achieved through various methods, including the carbonation of the corresponding Grignard reagent derived from 2-chlorobenzyl chloride or the hydrolysis of 2-chlorobenzyl cyanide.

Alternatively, multi-step syntheses starting from more readily available materials can be employed. For instance, 2,6-dibromo-4-methylaniline (B181599) can be converted to 3,4,5-tribromotoluene (B1615943) via a Sandmeyer reaction. Subsequent functionalization can lead to the desired phenylacetic acid precursor. researchgate.net

4-Methoxyphenylboronic Acid: This is a crucial reagent for introducing the 4-methoxyphenyl group and is widely used in Suzuki-Miyaura cross-coupling reactions. youtube.comrsc.org It can be synthesized from 4-chloroanisole (B146269) or 4-bromoanisole via the formation of a Grignard or organolithium reagent, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. 4-Methoxyphenylboronic acid is commercially available and serves as a versatile building block in organic synthesis. youtube.com

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between aryl groups, making it an ideal choice for constructing the biphenyl core of this compound. youtube.combldpharm.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

For the synthesis of the target compound, a (2-halophenyl)acetic acid ester can be coupled with 4-methoxyphenylboronic acid. The ester group serves to protect the carboxylic acid functionality during the coupling reaction. Subsequent hydrolysis of the resulting biphenylacetic acid ester yields the final product. The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.

A general representation of this synthetic approach is depicted below:

Scheme 1: General Suzuki-Miyaura coupling approach for the synthesis of this compound.

Synthesis of Structurally Related Analogues

The synthesis of structurally related analogues provides valuable insights into the chemical space around the target molecule. These analogues can be designed by modifying the substitution pattern on either of the phenyl rings or by altering the nature of the acetic acid linker.

(4'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid: This isomer of the target compound, where the acetic acid group is at the 4-position of the second phenyl ring, is a known compound. koreascience.kr Its synthesis follows a similar Suzuki-Miyaura coupling strategy, likely involving the coupling of 4-bromophenylacetic acid or its ester with 4-methoxyphenylboronic acid.

Felbinac and its Analogues: Felbinac, or 4-biphenylacetic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) and a close structural analogue lacking the methoxy group. patsnap.comnih.gov The synthesis of Felbinac has been extensively studied and provides a strong precedent for the synthesis of this compound. One reported synthesis of Felbinac involves a Friedel-Crafts reaction of biphenyl with ethyl α-chloro-α-(methylthio)acetate, followed by desulfurization and hydrolysis. patsnap.com Another common route is the Suzuki-Miyaura coupling of 4-bromophenylacetic acid with phenylboronic acid.

Other Biphenylacetic Acid Derivatives: A variety of substituted biphenylacetic acid derivatives have been synthesized to explore their potential biological activities. For example, a series of biphenyl-4-yl-acrylohydroxamic acid derivatives were designed and synthesized as histone deacetylase (HDAC) inhibitors. rsc.org The synthesis of these compounds often involves multi-step sequences, including cross-coupling reactions to form the biphenyl core.

The table below summarizes some of the key precursors and structurally related analogues of this compound and the primary synthetic methods employed.

Compound NameStructureSynthetic ApproachReference(s)
2-Chlorophenylacetic acid2-Chlorophenylacetic acidHydrolysis of 2-chlorobenzyl cyanideN/A
4-Methoxyphenylboronic acid4-Methoxyphenylboronic acidGrignard reaction of 4-bromoanisole followed by reaction with trialkyl borate youtube.com
(4'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid(4'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acidSuzuki-Miyaura coupling koreascience.kr
Felbinac (4-Biphenylacetic acid)FelbinacSuzuki-Miyaura coupling, Friedel-Crafts acylation patsnap.comnih.gov
2-(Biphenyl-4-yloxy)acetic acid2-(Biphenyl-4-yloxy)acetic acidWilliamson ether synthesis

Elucidation of Reaction Pathways and Transition State Geometries

The proximity of the acetic acid side chain to the second phenyl ring allows for several potential intramolecular cyclization pathways, which are common for 2-substituted biphenyl systems.

One of the most plausible transformations is an intramolecular acylation (a Friedel-Crafts type reaction) to form a tricyclic ketone. This pathway requires the conversion of the carboxylic acid to a more reactive electrophile, such as an acyl chloride, typically using thionyl chloride or oxalyl chloride. In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acylium ion can attack the adjacent phenyl ring to form a new six-membered ring, yielding a substituted fluorenone derivative.

Another potential pathway involves an intramolecular cyclization to form a lactone . Studies on biphenyl-2-carboxyl radicals, generated from acyl hypoiodites, show they primarily cyclize via an Ar₂-6 mechanism to yield δ-lactones. rsc.org By analogy, this compound could undergo cyclization to form a seven-membered lactone, particularly under radical conditions or through acid catalysis. Acid-catalyzed cyclizations are well-established for tethered carbonyl compounds on aromatic rings, often leading to fused heterocyclic systems like benzofurans. rsc.org

Computational chemistry provides essential tools for elucidating these pathways by mapping the potential energy surface and identifying transition state geometries. For related intramolecular reactions in strained biphenyl systems, such as Diels-Alder cycloadditions, transition states have been computationally modeled, revealing concerted [4+2]-cycloaddition pathways with activation energies (ΔG‡) in the range of 40-41 kcal/mol. nih.gov Similar ab initio and DFT calculations can be applied to the cyclization of this compound to determine the most energetically favorable route. nih.gov Such studies would optimize the geometry of intermediates and transition states, confirming whether the reaction proceeds through a concerted or stepwise mechanism. nih.govnih.gov

Kinetic and Thermodynamic Analyses of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are centered on two main phenomena: the rotational dynamics around the biphenyl bond (atropisomerization) and the chemical transformations of the acetic acid group.

Atropisomerization Kinetics: The ortho-substituent on the biphenyl system restricts rotation around the central C-C single bond, creating a barrier to interconversion between enantiomeric conformers (atropisomers). The rate of this rotation can be studied using dynamic NMR spectroscopy. By measuring the temperature at which distinct signals from the two atropisomers coalesce into a single signal, the free energy of activation (ΔG‡) for the rotation can be calculated using the Eyring equation. Studies on similarly substituted biphenyl systems have shown that the magnitude of this energy barrier is highly dependent on the nature of the substituents.

Biphenyl SystemSubstituent (para)ΔG‡ (kJ/mol)Method
Propyl-bridged biphenylNO₂70.6¹H-NMR Coalescence
Propyl-bridged biphenylCO₂Me67.9¹H-NMR Coalescence
Propyl-bridged biphenylH65.5¹H-NMR Coalescence
Propyl-bridged biphenylOMe63.8¹H-NMR Coalescence

This table presents representative data from a study on di-para-substituted propyl-bridged biphenyl cyclophanes, illustrating the influence of electronic effects on the rotational energy barrier. rsc.org Electron-withdrawing groups generally lead to a higher barrier.

Reaction Thermodynamics: The thermodynamic feasibility of potential reactions, such as esterification or cyclization, can be estimated. Calorimetric measurements on the parent biphenyl molecule provide fundamental data for these estimations. osti.gov For reactions like acylation, thermodynamic analysis can predict product distribution based on temperature. For instance, in the acylation of phenol (B47542) with acetic acid, C-acylation (forming hydroxyacetophenone) is thermodynamically favored at temperatures between 300 K and 800 K, while O-acylation (forming phenyl acetate) becomes more favorable at higher temperatures. scielo.br A similar analysis for this compound would clarify the equilibrium position of its potential transformations.

Influence of Reaction Conditions, Catalysts, and Solvents on Reactivity

The synthesis of the this compound scaffold and its subsequent reactions are highly sensitive to the choice of catalyst, solvent, and other conditions.

Synthesis via Suzuki-Miyaura Coupling: The most common method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net The efficiency of this reaction is profoundly influenced by the specific components of the catalytic system.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventYield
2-Bromo-N-phenylbenzamide1-Naphthylboronic acidPd₂(dba)₃ / L7 *K₃PO₄THF99%
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂K₃PO₄Toluene90%
Bromobenzene4-Carboxyphenylboronic acidC₆₀-TEGs/PdCl₂K₂CO₃Water>90%
4-BromoanisolePhenylboronic acidNa₂[Pd(BuHSS)]-Solvent-free-

This table shows examples from various studies on Suzuki-Miyaura couplings to synthesize biphenyls. researchgate.netresearchgate.netbeilstein-journals.orgL7 is a chiral-bridged biphenyl monophosphine ligand. beilstein-journals.org The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields.

Reactions of the Acetic Acid Moiety: The reactivity of the carboxylic acid group can be modulated by the reaction conditions. For example, in a deoxygenative [3+2] cycloaddition involving carboxylic acids, the use of pivalic anhydride (B1165640) (Piv₂O) and a base like diisopropylethylamine (DIPEA) was found to be indispensable. acs.org The anhydride converts the carboxylic acid into a mixed anhydride, which enhances reactivity and prevents undesired side reactions. acs.org Solvents also play a key role; polar aprotic solvents like DMF or THF are often preferred for such transformations. acs.org For specific reactions like halolactonization, dedicated reagents such as N-chlorosuccinimide in the presence of catalytic acetic acid are employed to achieve the desired outcome. nih.gov

Stereochemical Outcomes and Stereoselectivity in Synthetic Steps (if applicable)

Due to the restricted rotation about the C1-C1' bond caused by the ortho-acetic acid group, this compound is an axially chiral molecule and can exist as a pair of non-superimposable enantiomers (atropisomers). pharmaguideline.comslideshare.netyoutube.com This chirality is a central feature of its chemistry, and controlling the stereochemical outcome of its synthesis is a significant challenge.

Stereoselective Synthesis: The synthesis of a single enantiomer of an axially chiral biphenyl is typically achieved through asymmetric catalysis. The asymmetric Suzuki-Miyaura coupling is a powerful tool for this purpose, where a chiral ligand on the palladium catalyst directs the formation of one atropisomer over the other. beilstein-journals.orgchemrxiv.org The enantiomeric excess (ee) of the product is highly dependent on the structure of the chiral ligand.

LigandProduct ee (%)
L7 (Chiral Biphenyl Monophosphine)88%
MOP (Methoxy-Biphenyl-Phosphine)71%
S-Phos (for racemic product)0%

This table illustrates the effectiveness of different chiral phosphine ligands in a Pd-catalyzed asymmetric Suzuki-Miyaura coupling to produce an axially chiral biaryl. beilstein-journals.org The structure of the ligand is paramount in achieving high enantioselectivity.

Another strategy for controlling stereochemistry is the use of a chiral auxiliary . ethz.ch In this approach, an enantiomerically pure molecule is temporarily attached to the acetic acid group. This auxiliary then directs the stereochemistry of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. ethz.chyoutube.com

A reaction is termed stereoselective if it produces a predominance of one stereoisomer over others, and stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.chyoutube.com Any reaction involving an enantiomerically pure form of this compound would be evaluated based on how faithfully the axial chirality is maintained or transferred during the transformation.

Chemical Reactivity and Advanced Transformations of 4 Methoxy Biphenyl 2 Yl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives through well-established organic reactions.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The carboxyl group of (4'-Methoxy-biphenyl-2-yl)-acetic acid can be readily converted into esters, amides, and anhydrides, which are fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This process is known as Fischer esterification. jackwestin.comyoutube.com Alternatively, milder conditions can be employed, such as using acylating reagents activated by catalysts like 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org

Amidation: Direct conversion to an amide by reaction with an amine is often challenging due to salt formation between the acidic carboxylic acid and the basic amine. jackwestin.com This can be overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid and facilitate the formation of the amide bond upon reaction with a primary or secondary amine. youtube.com

Anhydride Formation: Symmetrical anhydrides can be formed through the dehydration of two molecules of the carboxylic acid, typically driven by heat. For the formation of mixed anhydrides, the carboxylic acid can be reacted with an acid chloride in the presence of a non-nucleophilic base. jackwestin.com These anhydrides serve as reactive intermediates for further acylation reactions. tcichemicals.com

Table 1: Examples of Carboxylic Acid Derivatives

Reactant Reagent/Condition Product Name
Methanol H₂SO₄ (cat.), heat Methyl (4'-methoxy-biphenyl-2-yl)-acetate
Ethylamine DCC N-Ethyl-2-(4'-methoxy-biphenyl-2-yl)-acetamide
Acetyl chloride Pyridine Acetic (4'-methoxy-biphenyl-2-yl)-acetic anhydride

Reduction and Oxidation Pathways of the Acidic Functionality

The carboxylic acid functionality can also undergo reduction, while its oxidation state makes it generally resistant to further oxidation under standard conditions.

Reduction: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) but can be effectively reduced to primary alcohols using strong reducing agents. The treatment of this compound with powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) will yield 2-(4'-Methoxy-biphenyl-2-yl)-ethanol. fiveable.me

Oxidation: The carboxylic acid group is already in a high oxidation state. Further oxidation is not a common transformation and would typically require harsh conditions that could lead to the degradation of the aromatic rings. Decarboxylation, the loss of CO₂, is a potential reaction but generally requires high temperatures and specific structural features, such as a β-carbonyl group, which are not present in the parent molecule. youtube.com

Transformations Involving the Biphenyl (B1667301) Core and Methoxy (B1213986) Substituent

The biphenyl scaffold provides two aromatic rings that can be selectively functionalized, with the existing substituents directing the position of incoming electrophiles.

Electrophilic Aromatic Substitution Patterns on Both Phenyl Rings

Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying the biphenyl core. The regiochemical outcome is dictated by the electronic effects of the substituents on each ring. minia.edu.egmasterorganicchemistry.com

Ring A (4'-Methoxy-substituted): The methoxy group (-OCH₃) at the 4'-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the other phenyl ring, electrophilic attack is strongly favored at the two equivalent ortho positions (3' and 5'). youtube.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). libretexts.org

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl/alkyl halide and a Lewis acid catalyst.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Major Substitution Position(s) Minor Substitution Position(s) Rationale
A (Methoxy-substituted) 3' and 5' - Strong activation and ortho-directing effect of the methoxy group.
B (Acetic acid-substituted) 5 3 Dominant ortho, para-directing effect of the C1-phenyl group; steric hindrance at C3.

Functionalization and Derivatization of the Biphenyl System

Beyond EAS, the biphenyl system can be modified through other transformations. The methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol (B47542), (4'-Hydroxy-biphenyl-2-yl)-acetic acid. This hydroxyl group can then participate in a new range of reactions, such as ether or ester formation.

Furthermore, if a halogen is introduced onto one of the rings via EAS, it can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The structure of this compound is a precursor for the synthesis of polycyclic and heterocyclic compounds through intramolecular cyclization reactions.

One potential transformation is an intramolecular Friedel-Crafts acylation. Conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with a Lewis acid like AlCl₃, could induce cyclization. This reaction would likely involve the attack of the activated acyl group onto the electron-rich, methoxy-substituted ring to form a six-membered ring, yielding a substituted dibenzocycloheptenone derivative.

Moreover, the strategic introduction of other functional groups onto the biphenyl core can enable a variety of cyclization pathways to form heterocyclic systems. For instance, nitration of the biphenyl core followed by reduction of the resulting nitro group to an amine could set the stage for an intramolecular amidation reaction, leading to the formation of a lactam. Research on related structures has shown that appropriately substituted phenylacetic acids can be key intermediates in the synthesis of complex heterocycles like benzofurans and furoquinolines. researchgate.netmdpi.com This highlights the potential of this compound as a scaffold in medicinal and materials chemistry.

Role as a Key Building Block in the Construction of Complex Molecular Architectures

This compound serves as a valuable scaffold in organic synthesis, providing a versatile platform for the construction of intricate molecular frameworks. Its inherent structural features, namely the biphenyl backbone with a strategically placed acetic acid moiety and a methoxy group, allow for a variety of chemical transformations leading to complex polycyclic and spirocyclic systems. The reactivity of this compound is centered around the potential for intramolecular cyclization reactions, leveraging the proximity of the acetic acid side chain to the second phenyl ring.

Research has demonstrated the utility of closely related derivatives of this compound in the synthesis of novel complex molecules. A significant example is the iodine monochloride-induced intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones. nih.gov This reaction proceeds via an electrophilic iodocyclization that selectively occurs at the ipso-position of the methoxy-substituted ring, leading to the formation of 4'H-spiro(cyclohexa nih.govrsc.orgdiene-1,1'-naphthalene)-4,4'-diones. nih.gov This transformation highlights the potential of the (4'-Methoxy-biphenyl-2-yl) core to generate unique spiroconjugated systems, which are of interest in materials science and medicinal chemistry.

While direct synthetic applications starting from this compound are not extensively documented in publicly available literature, its structure suggests its potential as a precursor for various complex heterocyclic and polycyclic aromatic compounds. The chemical literature provides numerous examples of analogous transformations with structurally similar biphenyl-2-carboxylic acids and their derivatives, which can be extrapolated to predict the synthetic utility of this compound.

For instance, the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids is a well-established method for the synthesis of fluorenones. nih.govresearchgate.net By converting the acetic acid group of this compound to a more reactive species, such as an acid chloride, it could undergo a similar intramolecular cyclization to yield a methoxy-substituted fluorenone derivative.

Furthermore, the synthesis of dibenzofurans, a class of heterocyclic compounds with significant biological activities, often involves the cyclization of biphenyl precursors. biointerfaceresearch.comscispace.comacs.org Palladium-catalyzed C-O bond formation is a common strategy to effect such transformations. acs.org It is conceivable that under appropriate catalytic conditions, this compound could be induced to undergo decarboxylative cyclization or other related processes to form a dibenzofuran (B1670420) core.

The following table summarizes a key transformation of a derivative of this compound, illustrating its role as a building block for complex molecular architectures.

Starting Material DerivativeReagents and ConditionsProductResearch Finding
1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynonesIodine Monochloride (ICl)4'H-spiro(cyclohexa nih.govrsc.orgdiene-1,1'-naphthalene)-4,4'-dionesDemonstrates a facile approach to novel spiroconjugated molecules through selective ipso-cyclization. nih.gov

This table showcases a specific, documented example of how the (4'-Methoxy-biphenyl-2-yl) framework can be elaborated into a more complex structure. The potential for this and other transformations underscores the importance of this compound as a key building block in the construction of diverse and complex molecular architectures.

Computational Chemistry and Theoretical Studies of 4 Methoxy Biphenyl 2 Yl Acetic Acid

Conformational Analysis and Energy Landscapes

Torsional Barriers of Biphenyl (B1667301): In the parent molecule, biphenyl, the planar conformation (0° dihedral angle) is destabilized by steric repulsion between the ortho-hydrogen atoms. Similarly, the perpendicular conformation (90° dihedral angle) is disfavored due to reduced π-conjugation between the rings. Consequently, the molecule adopts a twisted conformation in the gas phase with a dihedral angle of approximately 42-44°. colostate.edunih.gov The energy barriers to rotation are relatively small, with theoretical estimates around 8.0 kJ/mol (1.9 kcal/mol) for the planar barrier and 8.3 kJ/mol (2.0 kcal/mol) for the perpendicular barrier. nih.govacs.org

For (4'-Methoxy-biphenyl-2-yl)-acetic acid, the presence of substituents significantly alters this energy landscape. The acetic acid group at the 2-position introduces substantial steric bulk, which is expected to increase the energy of the planar conformation dramatically. This steric clash forces the rings to adopt a more twisted arrangement. Computational studies on biphenyls with ortho-substituents confirm that bulky groups greatly increase the rotational barrier. nih.govresearchgate.net

The methoxy (B1213986) group at the 4'-position has a less direct steric influence on the torsional angle but can affect the electronic properties of its ring, which in turn can subtly modify the rotational potential. The conformational analysis of such molecules can be performed using Potential Energy Scan (PES) studies, where the energy of the molecule is calculated as a function of the dihedral angle, revealing the minimum energy conformations and the transition state barriers. researchgate.netnih.gov

Interactive Table 1: Theoretical Torsional Barriers for Substituted Biphenyls This table presents data from computational studies on various substituted biphenyls, illustrating the impact of substituents on the energy barriers to rotation.

CompoundMethod/Basis SetBarrier at 0° (kcal/mol)Barrier at 90° (kcal/mol)Minimum Energy Dihedral Angle (°)Reference
BiphenylMP22.12.243.4 nih.gov
BiphenylB3LYP--- acs.org
2-MethylbiphenylMP2--- nih.gov
2,2'-DimethylbiphenylB3LYP-D>15-- researchgate.net
2,2'-DimethoxybiphenylB3LYP-D--- uva.es

Electronic Structure, Bonding Characterization, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. oaji.netmdpi.com For this compound, DFT calculations can elucidate electron distribution, molecular orbital energies, and the nature of chemical bonds.

Electronic Properties: The electronic character of the molecule is shaped by its constituent functional groups. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density on the phenyl ring to which it is attached. The acetic acid moiety (-CH₂COOH) can act as a weak electron-withdrawing group inductively. These substituent effects create an asymmetric electron distribution across the biphenyl system.

DFT calculations can quantify these effects by computing properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is typically localized on the more electron-rich parts of the molecule (the methoxy-substituted ring), while the LUMO may be distributed across the biphenyl backbone. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and electronic excitation properties. oaji.netresearchgate.net

Bonding Characterization: Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. nih.gov For this compound, NBO analysis would reveal delocalization of charge from the lone pairs of the methoxy oxygen into the phenyl ring's π-system and the interactions between the orbitals of the two rings. Calculations on similar molecules show that bond lengths and angles predicted by DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are in good agreement with experimental data from X-ray crystallography. nih.govnih.gov

Interactive Table 2: Calculated Electronic Properties of Related Aromatic Acids using DFT This table shows representative electronic properties calculated for similar aromatic compounds, providing an expected range for this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-(4-Cyanophenylamino) acetic acidB3LYP/6-311++G(d,p)-6.2056-1.29014.9155 nih.gov
N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamideB3LYP/6-311++G(d,p)--- researchgate.netnih.gov
4-AminobiphenylDFT/B3LYP/3-21G-5.23-0.594.64 oaji.net

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, and the methoxy protons. The predicted chemical shifts for related biphenyl derivatives have shown good correlation with experimental spectra, aiding in the assignment of complex signals. rsc.orgrsc.org

Vibrational Spectroscopy (IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectra can also be simulated using DFT. researchgate.netnih.gov These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. For the target compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, the C-O stretching of the methoxy group, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing the computed spectrum with the experimental one helps in detailed vibrational assignment, although calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies. nih.gov

Interactive Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for (4-methoxyphenyl)acetic acid This table illustrates the typical accuracy of DFT calculations for predicting vibrational spectra by showing data for a structurally related compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)AssignmentReference
O-H stretch~3000 (broad)3567Carboxylic Acid ajchem-b.comajchem-b.com
C-H stretch (Aromatic)30303080-3000Phenyl Ring ajchem-b.comajchem-b.com
C=O stretch17001765Carboxylic Acid ajchem-b.comajchem-b.com
C=C stretch (Aromatic)1610, 15141620, 1585, 1510Phenyl Ring ajchem-b.comajchem-b.com
C-O stretch (Ether)12471255Methoxy Group ajchem-b.comajchem-b.com

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry can model the entire catalytic cycle of such a reaction:

Oxidative Addition: The initial step where an aryl halide adds to the Pd(0) catalyst. DFT can calculate the activation barrier for this step.

Transmetalation: The transfer of the aryl group from a boron-containing reagent to the palladium center. The mechanism and energetics of this transfer can be investigated.

Studies on Suzuki cross-coupling reactions have used DFT to map the potential energy surfaces, identify key intermediates and transition states, and explain the role of ligands and solvents in promoting the reaction. rsc.org This knowledge is crucial for optimizing reaction conditions to synthesize this compound and other derivatives efficiently.

Studies of Intermolecular Interactions, Crystal Packing, and Self-Assembly Behavior

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. For this compound, these interactions are critical for determining its crystal structure and potential self-assembly behavior.

Intermolecular Interactions and Crystal Packing: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form strong, centrosymmetric dimers via a pair of O-H···O=C hydrogen bonds. ajchem-b.comajchem-b.comnih.gov This dimerization is a powerful structure-directing motif.

Other important interactions include:

π-π Stacking: The aromatic biphenyl systems can stack on top of each other, driven by attractive electrostatic and dispersion forces.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and oxygen or phenyl ring acceptors also contribute to the stability of the crystal lattice. ajchem-b.comnih.gov

Self-Assembly Behavior: The strong directional hydrogen bonding of the carboxylic acid combined with the broader, less specific π-stacking interactions can lead to the formation of supramolecular assemblies in solution or at interfaces. The amphiphilic nature of some complex molecules can drive them to form well-defined structures like vesicles or aggregates in different solvents. rsc.orgrsc.org While the amphiphilicity of this compound is modest, its ability to form robust dimers could serve as a basis for more extended, ordered structures under specific conditions.

Advanced Structural Characterization of 4 Methoxy Biphenyl 2 Yl Acetic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

For (4'-Methoxy-biphenyl-2-yl)-acetic acid, SCXRD would reveal critical structural parameters. A primary point of interest is the dihedral angle between the two phenyl rings. Due to the presence of the bulky acetic acid group at an ortho position (C2), significant steric hindrance is expected, which would force the biphenyl (B1667301) system into a non-planar, twisted conformation. libretexts.org This is in contrast to unsubstituted or 4,4'-substituted biphenyls, which may adopt a more planar or less twisted geometry in the crystal lattice. nih.gov

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. nih.govajchem-b.com SCXRD analysis would confirm the presence and geometry of this dimer and identify any other significant non-covalent interactions, such as C-H···π stacking, which are common in aromatic systems.

A key aspect for this particular molecule is the potential for atropisomerism. The restricted rotation about the C-C single bond connecting the two phenyl rings, caused by the ortho-substituent, can give rise to stable, non-superimposable mirror-image conformers (enantiomers), a phenomenon known as axial chirality. pharmaguideline.com If a chiral sample is resolved and crystallized in a chiral space group, SCXRD can be used to determine the absolute configuration of the enantiomers.

Representative Crystallographic Data for a Biphenyl Carboxylic Acid Derivative

Crystallographic ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.268
b (Å)5.858
c (Å)9.157
β (°)95.24
Volume (ų)868.9
Z (molecules/unit cell)4
Dihedral Angle (ring-ring)~45-60° (predicted)
H-bond MotifR²₂(8) Dimer

Note: This table is illustrative, based on data for related structures like (4-methoxyphenyl)acetic acid and 2-(biphenyl-4-yl)acetic acid to demonstrate the type of information obtained from an SCXRD experiment. ajchem-b.comnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment of this compound.

¹H NMR: The proton spectrum would show distinct signals for each type of proton. The methoxy (B1213986) (CH₃O-) protons would appear as a sharp singlet around 3.8 ppm. The methylene (B1212753) (CH₂) protons of the acetic acid group would likely appear as a singlet around 3.6-3.7 ppm. The aromatic region (typically 6.8-7.5 ppm) would be complex due to the presence of seven aromatic protons on two different rings with distinct electronic environments. The protons on the methoxy-substituted ring would show a characteristic AA'BB' splitting pattern, while the protons on the other ring would exhibit more complex splitting due to their varied proximity to the acetic acid and the other ring.

¹³C NMR: The carbon spectrum would confirm the presence of all 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be found far downfield (~175-180 ppm). The methoxy carbon would appear around 55 ppm, and the methylene carbon around 40 ppm. The twelve aromatic carbons would resonate in the 114-140 ppm range, with quaternary carbons (those attached to other carbons and not hydrogen) typically showing lower intensity.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon. The most crucial experiment would be HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds. This would be vital for unambiguously assigning the quaternary carbons and confirming the connectivity between the acetic acid moiety and the biphenyl core at the C2 position.

If rotation around the biphenyl axis is slow on the NMR timescale (due to atropisomerism), the methylene protons could become diastereotopic and appear as a pair of doublets (an AB quartet) rather than a singlet.

Predicted ¹H NMR Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH~11-12Broad Singlet
Aromatic H (positions 3, 4, 5, 6)7.1 - 7.5Multiplet
Aromatic H (positions 3', 5')~7.2Doublet
Aromatic H (positions 2', 6')~6.9Doublet
-CH₂-~3.7Singlet
-OCH₃~3.8Singlet

Note: This table presents predicted values based on known data for phenylacetic acid, biphenyl, and anisole (B1667542) derivatives. chemicalbook.comresearchgate.net Actual values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. thermofisher.com These two methods are often complementary; for instance, the carbonyl stretch is strong in the IR spectrum, while aromatic ring vibrations are often strong in the Raman spectrum.

For this compound, the key functional groups would produce distinct signals:

Carboxylic Acid: The O-H stretch of the hydrogen-bonded dimer would appear as a very broad and strong absorption in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹. The C=O (carbonyl) stretching vibration would give rise to a very intense peak around 1700-1720 cm⁻¹, characteristic of a dimeric carboxylic acid. researchgate.net

Methoxy Group: The C-H stretching vibrations of the methyl group would be observed around 2850-2960 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether would produce strong bands in the FT-IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Aromatic Rings: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C=C ring stretching modes cause a series of sharp bands in the 1450-1610 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations appear between 690 and 900 cm⁻¹, and their specific positions can help confirm the substitution patterns on the phenyl rings.

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Intensity (FT-IR)Vibrational Assignment
2500-3300Strong, BroadO-H Stretch (Carboxylic Acid Dimer)
~3050MediumAromatic C-H Stretch
~2950, 2850MediumAliphatic C-H Stretch (-CH₂, -OCH₃)
~1710Very StrongC=O Stretch (Carboxylic Acid Dimer)
~1610, 1500, 1450Medium-StrongAromatic C=C Ring Stretch
~1250StrongAsymmetric Ar-O-C Stretch (Ether)
~1030StrongSymmetric Ar-O-C Stretch (Ether)

Note: This table is based on established group frequency data and studies on related aromatic acids. nih.govnih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₅H₁₄O₃), the expected monoisotopic mass is 242.0943 Da. HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides valuable structural information. For this compound, plausible fragmentation pathways include:

Loss of the carboxylic acid group: A primary fragmentation would be the loss of the acetic acid moiety (-CH₂COOH, 59 Da) or a related fragment like COOH (45 Da) via decarboxylation.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃, 15 Da) followed by loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation for anisole derivatives.

Benzylic cleavage: Cleavage of the bond between the methylene group and the phenyl ring can lead to the formation of a stable tropylium-like ion.

Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺243.1016
[M+Na]⁺265.0835
[M-H]⁻241.0870
[M-H₂O+H]⁺225.0910
[M-COOH+H]⁺197.1012

Note: This table is illustrative, with values calculated for the C₁₅H₁₄O₃ formula, and may be compared with predicted data for isomers. uni.lu

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment (if applicable)

As mentioned, ortho-substituted biphenyls can exhibit axial chirality (atropisomerism) due to a high energy barrier for rotation around the single bond connecting the two rings. libretexts.org this compound, with its -CH₂COOH group at the C2 position, is a prime candidate for this phenomenon. If the rotational barrier is high enough to allow for the isolation of individual enantiomers at room temperature, the compound is considered chiral. pharmaguideline.com

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying such chiral molecules. nsf.gov These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light.

Confirmation of Chirality: A non-racemic sample of a chiral compound will produce a characteristic ECD spectrum with positive and/or negative bands (Cotton effects). A racemic mixture (50:50 of both enantiomers) will be ECD silent.

Enantiomeric Purity: The intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for the quantitative assessment of the enantiomeric purity of a synthesized or resolved sample.

Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for the (R)- and (S)-atropisomers, the absolute configuration of the predominant enantiomer can be determined. mdpi.com

The applicability of this section is entirely dependent on the rotational energy barrier. If the barrier is low, the enantiomers will rapidly interconvert at room temperature, and the compound will be achiral and thus inactive in chiroptical measurements.

Illustrative Chiroptical Data for a Chiral Biphenyl Derivative

TechniqueParameterIllustrative Value
ECDWavelength of Maxima (λ_max)220 nm, 250 nm, 290 nm
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)+50,000, -35,000, +10,000
ORDSpecific Rotation [α]_D+150°

Note: This table is hypothetical and illustrates the type of data obtained for a chiral biphenyl compound. The signs and magnitudes are arbitrary.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methoxy Biphenyl 2 Yl Acetic Acid

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of chemical compounds, even at trace levels. While specific validated methods for (4'-Methoxy-biphenyl-2-yl)-acetic acid are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other biphenyl (B1667301) carboxylic acids and their derivatives, provide a strong foundation for developing analytical protocols.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of non-polar to moderately polar compounds like this compound. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate, or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of the target analyte from potential impurities. elementlabsolutions.com UV detection is a common method for quantification, with the detection wavelength selected based on the compound's UV-Vis spectrum. For biphenyl derivatives, this is often in the range of 230-290 nm. spectrabase.comresearchgate.net

A quantitative HPLC method for a related compound, 4-[4-(4-chlorophenyl)phenyl]-4-oxo-2S-(phenylthiomethyl) butanoic acid, utilized a reverse-phase C18 column with gradient elution and UV detection at 290 nm. spectrabase.com The method achieved a limit of detection of 0.05 µg/mL, demonstrating the sensitivity of HPLC for such analyses. spectrabase.com For the analysis of acetic acid in pharmaceutical compounds, RP-HPLC methods have also been successfully developed and validated according to ICH guidelines, showcasing the technique's reliability for quantifying acetic acid moieties. researchgate.netsigmaaldrich.com

Table 1: Exemplary HPLC Parameters for the Analysis of Related Biphenyl Carboxylic Acids

ParameterExample 1: Biphenyls and metabolites researchgate.netExample 2: Acetic acid in Gefitinib researchgate.net
Column Luna C18 (250 x 4.6 mm, 5 µm)Inertsil ODS-2 (250 x 4.6 mm, 5 µm)
Mobile Phase Water and Acetonitrile (30/70, v/v)Gradient with water (containing 1.36 g/L KH2PO4, pH 3.5) and acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection Diode-Array Detection (DAD) at 254 nmUV at 235 nm
Run Time 15 min35 min

This table presents parameters from published methods for related compounds and serves as a guide for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance. gcms.czacs.org Common derivatization reagents for carboxylic acids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or benzyl (B1604629) bromide). gcms.czacs.org

The analysis of biphenyls and their metabolites has been successfully performed using GC-MS, confirming the identity of compounds separated by HPLC. researchgate.net For the analysis of halogenated acetic acids in water, a GC-MS method following derivatization to their methyl esters has been established. nih.gov The GC is typically equipped with a capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms), which is suitable for separating a wide range of organic compounds. researchgate.netphyschemres.org The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

ParameterExample 1: Polycyclic Aromatic Alkaloids physchemres.orgExample 2: Halogenated Acetic Acids (as methyl esters) nih.gov
Column 5% phenyl polymethylsiloxane fused-silica capillary columnCapillary column (e.g., DB-5)
Injector Temperature 250-300 °C (application dependent)Not specified
Oven Program Initial temp 50°C, ramped to 320°CNot specified
Carrier Gas HeliumHelium
Ionization Mode Electron Ionization (EI) at 70 eVElectron Impact (EI)
Detection Mass Spectrometer (Scan or SIM mode)Mass Spectrometer

This table provides potential parameters based on methods for related compound classes and would require optimization for the specific analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace levels of organic molecules in complex matrices due to its exceptional selectivity and sensitivity. This technique combines the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.

For the analysis of this compound, an LC-MS/MS method would offer significant advantages over conventional HPLC-UV or GC-MS. The method would typically involve a reverse-phase chromatographic separation followed by detection using a triple quadrupole or ion trap mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification by monitoring a specific precursor ion to product ion transition for the analyte. usc.edu

Table 3: Illustrative LC-MS/MS Parameters for Acidic Drug Analysis

ParameterExample: Psilocin and 4-hydroxyindole-3-acetic acid in plasma usc.edu
LC Column C18 analytical column
Mobile Phase Gradient with water and methanol
Ionization Electrospray Ionization (ESI), positive and negative modes
MS Detection Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation with methanol

This table illustrates typical parameters used in LC-MS/MS methods for related acidic compounds and would need to be adapted for this compound.

The development of a robust LC-MS/MS method would require optimization of both the chromatographic conditions to achieve good peak shape and separation, and the mass spectrometric parameters (e.g., precursor and product ions, collision energy) to maximize sensitivity and selectivity.

Spectroscopic Methods for Quantitative Analysis in Complex Chemical Matrices

Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation and quantitative analysis of chemical compounds.

UV-Visible Spectroscopy:

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds containing chromophores. Biphenyl systems exhibit characteristic UV absorptions due to π-π* electronic transitions. The position and intensity of these absorptions can be influenced by substituents on the biphenyl rings. For biphenyl itself, absorption peaks are observed around 206 nm and 247 nm. acs.org The methoxy (B1213986) and acetic acid groups in this compound are expected to influence the absorption maxima. A detailed spectroscopic analysis of a similar compound, 2-(4-Cyanophenylamino) acetic acid, has been performed using UV-Vis spectroscopy, demonstrating its utility in characterizing such molecules. researchgate.netresearchgate.net For quantitative analysis in complex matrices, careful selection of the wavelength and appropriate background correction are crucial to minimize interferences. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) provides detailed structural information about a molecule. While not typically the primary method for quantification in complex matrices due to lower sensitivity compared to chromatographic methods, it is invaluable for structure confirmation and purity assessment. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the two biphenyl rings, the methylene (B1212753) protons of the acetic acid group, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern. NMR data for various methoxy-substituted biphenyls and phenylacetic acid derivatives are available and can be used to predict the expected spectrum of the target compound. elementlabsolutions.comspectrabase.comnih.govrsc.orgnih.govsigmaaldrich.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound based on related structures

ProtonsExpected Chemical Shift (ppm)
Methoxy (OCH₃)~3.8
Methylene (CH₂)~3.6
Aromatic (Ar-H)6.8 - 7.5

These are approximate values based on data for similar compounds and would need to be confirmed by experimental data.

Development of Novel Sensor Technologies for Selective Detection

The development of novel sensor technologies offers the potential for rapid, on-site, and cost-effective detection of chemical compounds. For a molecule like this compound, which is structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs), electrochemical sensors are a promising avenue of research. nih.govrsc.orgnih.govsigmaaldrich.com

Electrochemical sensors operate by converting the chemical interaction between the analyte and the sensor surface into a measurable electrical signal. The selectivity of these sensors can be enhanced by modifying the electrode surface with specific recognition elements. For the detection of biphenyl compounds, modifications with materials like cyclodextrins, which can form inclusion complexes with the biphenyl moiety, have been explored. The sensitivity can be improved by using nanomaterials such as carbon nanotubes or graphene on the electrode surface.

Recent research has focused on the development of electrochemical sensors for various NSAIDs. For instance, sensors based on fullerene-carbon nanofibers and graphene-carbon nanotubes have been used for the simultaneous determination of diclofenac, naproxen, and ibuprofen. Another study reported a disposable sensor made from bamboo biochar for the detection of flufenamic acid. nih.gov These examples demonstrate the feasibility of creating sensitive and selective electrochemical sensors for compounds with similar structural features to this compound. The development of a specific sensor for this compound would likely involve the design of a molecularly imprinted polymer (MIP) or the use of specific antibodies as the recognition element to ensure high selectivity.

Purity Profiling, Impurity Identification, and Method Validation

Ensuring the purity of a chemical compound is critical for its intended application. Purity profiling involves the identification and quantification of all impurities present in a sample. HPLC is the workhorse technique for purity profiling of pharmaceutical compounds and other fine chemicals. researchgate.net

For this compound, a validated HPLC method would be essential for determining its purity. The method should be able to separate the main compound from any potential process-related impurities, starting materials, and degradation products. An example of impurity profiling is the analysis of Felbinac, where reference standards for impurities are used for their identification and quantification.

Method validation is a crucial step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. The validation process, as outlined by the International Council for Harmonisation (ICH) guidelines, typically includes the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of an analytical method for this compound would follow these principles to ensure the quality and reliability of the analytical data.

Future Directions and Emerging Research Avenues for 4 Methoxy Biphenyl 2 Yl Acetic Acid Chemistry

Exploration of Novel and Unconventional Synthetic Paradigms

The synthesis of biphenyl (B1667301) derivatives has evolved significantly from classical methods. Future research into the synthesis of (4'-Methoxy-biphenyl-2-yl)-acetic acid will likely focus on moving beyond traditional approaches toward more efficient, selective, and sustainable paradigms.

Historically, methods like the Gomberg-Bachmann reaction were employed, but they often suffer from low yields and a lack of regioselectivity. Modern synthetic chemistry offers a toolkit of advanced cross-coupling reactions that are well-suited for constructing the core biphenyl structure with high precision. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming the C-C bond between the two phenyl rings, utilizing aryl boronic acids and aryl halides as coupling partners under palladium catalysis. rsc.orgnih.gov Future work could optimize these conditions specifically for the ortho-substituted acetic acid precursor, which can present steric challenges.

Other promising avenues include:

C-H Activation: Direct C-H activation/arylation represents a highly atom-economical approach. This strategy would involve coupling a methoxybenzene derivative with a pre-functionalized phenylacetic acid derivative, activating a C-H bond on one of the rings directly. This avoids the need to pre-install leaving groups like halides or boronates, thus shortening the synthetic sequence. nih.gov

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions to assemble the final molecule or a close precursor could dramatically improve efficiency. mdpi.com An MCR approach could potentially combine the necessary fragments in a single step, reducing waste and purification efforts.

Gas-Phase Synthesis: Unconventional low-temperature, gas-phase synthesis methods, recently explored for biphenyl and its derivatives, could open new pathways for producing the core structure through mechanisms like phenylethynyl addition-cyclization-aromatization. rsc.org

Table 1: Comparison of Synthetic Paradigms for Biphenyl Scaffolds

Method Advantages Potential Challenges for this compound
Gomberg-Bachmann Simple starting materials Low yields, poor regioselectivity, formation of isomers
Suzuki-Miyaura Coupling High yields, good functional group tolerance, high selectivity Steric hindrance from ortho-acetic acid group, catalyst optimization
Ullmann Reaction Effective for electron-deficient rings High temperatures, use of copper catalysts, potential side reactions
Direct C-H Activation High atom economy, shorter synthetic routes Selectivity between multiple C-H bonds, harsh conditions may be needed
Multicomponent Reactions High efficiency, reduced waste, operational simplicity Design of a suitable one-pot reaction is complex

Integration into Interdisciplinary Research Areas for Advanced Functionalities

The structural motifs within this compound suggest its potential for integration into various interdisciplinary fields, primarily medicinal chemistry and materials science.

In medicinal chemistry , the biphenyl acetic acid scaffold is a well-known pharmacophore. For example, Felbinac (2-(biphenyl-4-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID), and other derivatives like Fenbufen also possess anti-inflammatory properties. nih.govajgreenchem.com Phenylacetic acid itself is a building block for numerous drugs. mdpi.com The specific substitution pattern of this compound could lead to novel biological activities. Future research should explore its potential as:

Anticancer Agents: Biphenyl carboxylic acids have been investigated as potential anticancer agents, showing cytotoxicity against cancer cell lines. ajgreenchem.com The methoxy (B1213986) group can influence metabolic stability and receptor binding, making this compound a candidate for screening against various cancer types.

Androgen Receptor (AR) Degraders: Recently, biphenyl derivatives have been discovered as AR degraders for treating enzalutamide-resistant prostate cancer. nih.gov The structure of this compound could serve as a foundational scaffold for developing new bifunctional agents that both antagonize and degrade the AR.

Antimicrobial Agents: Biphenyls are known to possess antifungal and antibacterial properties. researchgate.netnih.gov Nature-inspired biphenyls are being evaluated as potent antimicrobial agents, and this synthetic derivative warrants investigation in this area. acs.org

In materials science , biphenyl derivatives are crucial intermediates for producing fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. rsc.orgresearchgate.net The rigid biphenyl core provides thermal stability, while the functional groups allow for tuning of electronic and self-assembly properties.

Development of Next-Generation Functional Materials Based on the Biphenyl-Acetic Acid Scaffold

Building on its potential in materials science, this compound can serve as a versatile building block for next-generation functional materials. The key is the molecule's inherent anisotropy and functional handles.

Liquid Crystals: The elongated, rigid structure of the biphenyl core is a classic feature of calamitic (rod-shaped) liquid crystals. The acetic acid group provides a site for forming hydrogen bonds, which can drive self-assembly into ordered phases. The methoxy group and the ortho-position of the acetic acid substituent influence the molecule's shape and polarity, which are critical parameters for designing liquid crystal phases with specific thermal ranges and electro-optical properties.

Organic Electronics: The biphenyl unit is a known chromophore. Derivatives can be designed for use in OLEDs. rsc.org The acetic acid group can be used to anchor the molecule to surfaces, such as metal oxide layers in electronic devices, or it can be converted into other functional groups (e.g., esters, amides) to tune solubility and film-forming properties. The methoxy group acts as an electron-donating group, which can be used to adjust the HOMO/LUMO energy levels of the material to optimize charge injection and transport.

Molecular Rectifiers: The design of molecules that can rectify electrical current is a major goal in molecular electronics. This often requires a Donor-σ-Acceptor structure. The biphenyl scaffold can act as the bridging (σ) component, and the methoxy (donor) and a modified acetic acid (acceptor) group could be exploited to create this electronic asymmetry. researchgate.net

Table 2: Potential Functional Material Applications

Material Type Key Structural Feature Role of Functional Groups
Liquid Crystals Rigid biphenyl core Acetic Acid: Promotes self-assembly via H-bonding. Methoxy: Modifies polarity and molecular shape.
OLEDs Conjugated biphenyl system Acetic Acid: Can be modified for solubility or surface anchoring. Methoxy: Electron-donating, tunes electronic properties.
Molecular Sensors Biphenyl fluorophore Acetic Acid: Acts as a binding site for specific analytes (e.g., metal ions), leading to changes in fluorescence.

Innovations in Sustainable Chemistry and Circular Economy Principles

The future production and use of this compound must align with the principles of green chemistry and the circular economy. This involves a holistic approach to the molecule's lifecycle.

Future research should focus on:

Greener Synthetic Routes: This involves minimizing waste and energy consumption. As mentioned, C-H activation and MCRs are inherently more atom-economical. Furthermore, the use of greener solvents (e.g., bio-based solvents) instead of traditional volatile organic compounds, and the development of recyclable catalysts (e.g., palladium nanoparticles on a solid support) are critical research goals.

Energy-Efficient Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times and energy consumption in the preparation of related heterocyclic compounds. researchgate.net Applying this technique to the key coupling steps in the synthesis of this compound could offer significant environmental benefits.

Renewable Feedstocks: While challenging, a long-term goal is to source the aromatic precursors from renewable feedstocks, such as lignin, rather than from petrochemicals. This would significantly reduce the carbon footprint of the synthesis.

Biodegradability and Recyclability: For applications in functional materials, designing for end-of-life is crucial. Research could focus on modifying the biphenyl-acetic acid scaffold to enhance biodegradability without compromising performance or designing polymers based on this monomer that are chemically recyclable.

Addressing Challenges and Seizing Opportunities in Applied Chemical Research

While the future directions for this compound are promising, several scientific and technical challenges must be addressed to realize its full potential.

Challenges:

Atropisomerism: Due to the ortho-substitution, this compound is chiral and can exist as two stable, non-superimposable atropisomers (enantiomers that are stable due to restricted rotation around a single bond). The rotational barrier of the biphenyl C-C bond is a key parameter. researchgate.net Controlling or separating these isomers will be critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities. This presents a significant synthetic challenge.

Scalability of Novel Syntheses: While novel methods like C-H activation are elegant, their scalability for industrial production can be a hurdle. Future research must focus on developing robust and cost-effective protocols that can be implemented on a larger scale. industrytoday.co.uk

Functionalization: The biphenyl core is relatively inert. rsc.org Developing selective methods to further functionalize the aromatic rings without disturbing the existing substituents is necessary to create a diverse library of derivatives for screening in medicinal and materials applications.

Opportunities:

Platform for Drug Discovery: The compound's structure is a promising starting point for creating libraries of new chemical entities. Its potential to be tailored for various therapeutic targets (e.g., inflammation, cancer, microbial infections) makes it a high-value platform molecule. nih.govajgreenchem.com

Tunable Materials: The combination of a rigid core with versatile functional groups offers vast opportunities for creating "smart" materials whose properties can be precisely tuned by synthetic modification.

Fundamental Chemical Insight: Studying the properties and reactivity of this molecule, particularly its atropisomerism and electronic structure, can provide fundamental insights into structure-property relationships that are broadly applicable across organic chemistry.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new technologies and therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4'-Methoxy-biphenyl-2-yl)-acetic acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves biphenyl coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the methoxy group at the 4'-position. Subsequent functionalization with acetic acid can be achieved via ester hydrolysis or nucleophilic substitution. Reaction yields depend on catalyst choice (e.g., palladium vs. rhodium catalysts), solvent polarity, and temperature control. For example, rhodium catalysts in methanol at 150–200°C improve selectivity (~99%) compared to cobalt-based systems .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying biphenyl connectivity and acetic acid substitution. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection, using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. What are the critical parameters for ensuring accurate quantification of this compound in solution-phase experiments?

  • Methodological Answer : Standardize calibration curves using solutions of known concentration (e.g., 0.1–10 mM) in buffered media (pH 7.4). UV-Vis spectroscopy at λmax (~260 nm for aromatic systems) is preferred. Avoid pH extremes to prevent protonation/deprotonation of the carboxylic acid group, which alters absorbance. Validate methods with spike-recovery tests (±5% error tolerance) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data obtained from different synthetic batches of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, by-products, or stereochemical impurities. Perform column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure fractions. Cross-validate with 2D NMR (COSY, HSQC) to confirm biphenyl coupling patterns. For mass discrepancies, use tandem MS (MS/MS) to differentiate isobaric impurities .

Q. What advanced crystallization techniques improve the success rate of single-crystal X-ray diffraction analysis for this compound derivatives?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes crystal growth. For twinned crystals, employ the SHELXL software package to refine structures against high-resolution data (d-spacing < 1 Å). Address disorder in the methoxy group using PART commands and restraints on thermal parameters .

Q. What experimental approaches enable the study of structure-activity relationships (SAR) for this compound in pharmacological models?

  • Methodological Answer : Synthesize analogs with variations in methoxy positioning (e.g., 3'-methoxy) or acetic acid substitution (e.g., methyl ester prodrugs). Evaluate in vitro activity using enzyme inhibition assays (e.g., COX-2) with IC₅₀ determination. Validate specificity via knockout cell lines or competitive binding studies. Solubility challenges in aqueous media can be mitigated with DMSO co-solvents (<0.1% v/v) .

Q. How should researchers design control experiments to validate the specificity of biological assays involving this compound?

  • Methodological Answer : Include negative controls (vehicle-only treatments) and positive controls (known inhibitors/agonists). For receptor-binding assays, use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify displacement. Assess off-target effects via broad-spectrum kinase profiling. Confirm metabolic stability using liver microsome incubations with LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.